molecular formula C11H12FNO3S B13411927 N-Acetyl-S-(4-fluorophenyl)cysteine

N-Acetyl-S-(4-fluorophenyl)cysteine

Katalognummer: B13411927
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: MMFMNCSNACXBFZ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-S-(4-fluorophenyl)cysteine is a chemical compound with the molecular formula C11H12FNO3S. It is a derivative of cysteine, an amino acid, and features a fluorophenyl group attached to the sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-fluorophenyl)cysteine typically involves the acetylation of S-(4-fluorophenyl)cysteine. One common method includes the reaction of 4-fluorobenzenethiol with N-acetylcysteine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(4-fluorophenyl)cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(4-fluorophenyl)cysteine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(4-fluorophenyl)cysteine involves its ability to interact with various molecular targets. The compound can modulate redox reactions due to its thiol group, which can donate electrons and neutralize reactive oxygen species. This antioxidant activity is crucial in protecting cells from oxidative damage . Additionally, the fluorophenyl group may enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-S-(4-fluorophenyl)cysteine is unique due to the presence of both the acetyl and fluorophenyl groups. These modifications enhance its chemical stability and potentially its biological activity compared to its analogs .

Eigenschaften

Molekularformel

C11H12FNO3S

Molekulargewicht

257.28 g/mol

IUPAC-Name

(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI-Schlüssel

MMFMNCSNACXBFZ-JTQLQIEISA-N

Isomerische SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O

Kanonische SMILES

CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.